molecular formula C12H14N2O3S B13248480 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide

Cat. No.: B13248480
M. Wt: 266.32 g/mol
InChI Key: FVHYLKBRMDSXQJ-UHFFFAOYSA-N
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Description

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide typically involves the sulfonation of 7-methoxyquinoline followed by the introduction of the N,N-dimethyl group. The reaction conditions often require the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The subsequent N,N-dimethylation can be achieved using dimethylamine under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the quinoline ring.

Scientific Research Applications

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    7-Methoxyquinoline: Lacks the N,N-dimethyl and sulfonamide groups, resulting in different chemical and biological properties.

    N,N-Dimethylquinoline-8-sulfonamide: Similar structure but without the methoxy group, affecting its reactivity and applications.

    Quinoline-8-sulfonamide: A simpler analog without the methoxy and N,N-dimethyl groups, used in different contexts.

Uniqueness: 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide is unique due to the combination of its methoxy, N,N-dimethyl, and sulfonamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

7-methoxy-N,N-dimethylquinoline-8-sulfonamide

InChI

InChI=1S/C12H14N2O3S/c1-14(2)18(15,16)12-10(17-3)7-6-9-5-4-8-13-11(9)12/h4-8H,1-3H3

InChI Key

FVHYLKBRMDSXQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Origin of Product

United States

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